molecular formula C9H5BrFNO2 B2601504 4-bromo-7-fluoro-1H-indole-2-carboxylic acid CAS No. 383133-60-6

4-bromo-7-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B2601504
CAS No.: 383133-60-6
M. Wt: 258.046
InChI Key: RVMXLJCXRSDJBF-UHFFFAOYSA-N
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Description

4-bromo-7-fluoro-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 383133-60-6 . It has a molecular weight of 258.05 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrFNO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H, (H,13,14) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Simplified Synthesis Methods : Schlosser et al. (2006) explored simplified methods for preparing various fluoroindolecarboxylic acids, including derivatives of 4-bromo-7-fluoro-1H-indole-2-carboxylic acid. These acids were synthesized from corresponding fluoroindoles or from chlorinated derivatives through processes like hydrogen/metal permutation. This research provides foundational methods for producing these compounds more efficiently (Schlosser, Ginanneschi, & Leroux, 2006).

Applications in Biochemistry and Pharmacology

  • Antimicrobial and Antiproliferative Activities : A study by Narayana et al. (2009) investigated heterocycles derived from compounds including this compound. These compounds displayed notable antimicrobial, anti-inflammatory, and antiproliferative activities, indicating their potential in medicinal chemistry (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Analytical Chemistry Applications

  • Fluorogenic Reagents for Carboxylic Acids : Research by Yamaguchi et al. (1985) introduced fluorogenic reagents like 4-bromomethyl-7-acetoxycoumarin for determining carboxylic acids via high-performance liquid chromatography (HPLC). These reagents, including derivatives of this compound, are significant in enhancing the sensitivity and specificity of HPLC for carboxylic acids analysis (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).

Photophysical Studies

  • Fluorescent Probes and Ion Detection : Pereira et al. (2010) synthesized new indole derivatives, including those related to this compound, to study their photophysical properties. These compounds demonstrated potential as fluorescent probes, showing different responses in fluorescence emission upon interaction with fluoride ions, highlighting their use in analytical and environmental chemistry (Pereira, Castanheira, Ferreira, & Queiroz, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Properties

IUPAC Name

4-bromo-7-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMXLJCXRSDJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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